4,5-Dihydromedroxyprogesterone acetate
Overview
Description
4,5-Dihydromedroxyprogesterone acetate (DMPA) is a synthetic derivative of progesterone, a natural hormone involved in the menstrual cycle and pregnancy. DMPA is commonly used as a contraceptive and in hormone replacement therapy. The papers provided discuss novel nonsteroidal human progesterone receptor agonists that have been synthesized and evaluated for their biological activities, which are similar to or better than natural progesterone and DMPA in various assays .
Synthesis Analysis
The synthesis of novel progestins, such as the 5-benzylidene-1,
Scientific Research Applications
Molecular and Structural Basis of Responses
4,5-Dihydroprogesterone acetate is closely related to Medroxyprogesterone acetate (MPA), a compound widely used in hormone replacement therapy. MPA is known to disrupt androgen receptor (AR) signaling, potentially increasing the risk of breast cancer. The molecular actions of MPA contrast with other synthetic hormones, showing different stabilization effects on AR protein levels and specific AR intramolecular interactions crucial for transcriptional regulation. This implies that MPA induces a less stable AR structure than some other hormones, affecting breast cancer cell proliferation and gene expression patterns in breast cancer cells (Bianco-Miotto et al., 2014).
Biological Characterization and Environmental Interaction
Investigations into non-steroidal progestins from botanicals used for women's health indicate that compounds like MPA can bind to androgen and glucocorticoid receptors, leading to side effects such as cardiovascular diseases and breast cancers. Identifying alternative progestins with a more selective binding profile to progesterone receptors is considered clinically significant. Some botanical extracts used for women's health may contain compounds capable of activating progesterone receptor signaling, suggesting a potential area for the development of more selective progestational agents (Toh et al., 2012).
Metabolic Profiling
MPA undergoes extensive metabolism, which influences its bioavailability and efficacy. Understanding the metabolic pathways of MPA, including the identification of its main metabolites and the cytochrome P450 isoforms involved, is crucial for optimizing its use in various therapeutic applications. The metabolism of MPA shows little difference among species, indicating the potential for using animal models in pharmacokinetic studies (Jiang-wei Zhang et al., 2008).
Safety And Hazards
Future Directions
Research suggests that 4,5-Dihydromedroxyprogesterone acetate might exhibit anti-inflammatory properties, potentially offering benefits in conditions like inflammatory bowel disease. Further studies will be necessary to confirm these findings and weigh up the individual risks and benefits of this compound .
properties
IUPAC Name |
[(5S,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h14,18-21H,6-13H2,1-5H3/t14-,18+,19-,20-,21-,22+,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGYQVQMQZFLHU-ACWFTSFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1CC(=O)CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4([C@H]1CC(=O)CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydromedroxyprogesterone acetate | |
CAS RN |
69688-15-9 | |
Record name | 4,5-Dihydromedroxyprogesterone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069688159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6aplha-Methyl-3,20-dioxopregnan-17-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5-DIHYDROMEDROXYPROGESTERONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30R4R25OEY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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